molecular formula C18H11BrN2OS B2687867 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866038-97-3

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2687867
CAS No.: 866038-97-3
M. Wt: 383.26
InChI Key: GFFDIBOHGNCSRK-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C18H11BrN2OS. It is characterized by the presence of a bromophenyl group, a phenyl group, and a furo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring efficient catalyst recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., NaOH, K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: Similar in structure due to the presence of a bromophenyl group.

    4-Phenylfuro[2,3-d]pyrimidine: Shares the furo[2,3-d]pyrimidine core.

    4-[(4-Bromophenyl)sulfonyl]-6-phenylfuro[2,3-d]pyrimidine: Similar but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is unique due to the combination of its bromophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFDIBOHGNCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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